molecular formula C23H29N3O4 B2934381 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1795441-45-0

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2934381
CAS No.: 1795441-45-0
M. Wt: 411.502
InChI Key: GCDAJNJXFRGISI-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This involves the synthesis of the pyrrolo[2,3-b]pyridine intermediate, which can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Coupling Reaction: The final step involves coupling the benzamide core with the pyrrolo[2,3-b]pyridine moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the pyrrolo[2,3-b]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
  • 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)aniline

Uniqueness

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to the presence of both triethoxy groups and the pyrrolo[2,3-b]pyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-4-28-19-15-18(16-20(29-5-2)21(19)30-6-3)23(27)25-12-8-13-26-14-10-17-9-7-11-24-22(17)26/h7,9-11,14-16H,4-6,8,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAJNJXFRGISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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